molecular formula C13H23NO2 B13835120 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine CAS No. 41696-74-6

5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine

Cat. No.: B13835120
CAS No.: 41696-74-6
M. Wt: 225.33 g/mol
InChI Key: ZLNXXORAQOJWRU-UHFFFAOYSA-N
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Description

5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[221]hept-2-en-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with ethoxyethanol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as tetramethylammonium iodide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in an organic solvent like dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of epoxides.

    Reduction: Formation of saturated bicyclic amines.

    Substitution: Formation of substituted bicyclic amines with various functional groups.

Mechanism of Action

The mechanism by which 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-one: A precursor in the synthesis of various bicyclic compounds.

    Bicyclo[2.2.1]hept-2-ene: Used in polymerization reactions and as a building block in organic synthesis.

    N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: Compounds with similar bicyclic structures used in medicinal chemistry.

Uniqueness

5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyethoxy group and the dimethylamine moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

41696-74-6

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine

InChI

InChI=1S/C13H23NO2/c1-5-15-9(2)16-13-8-10-6-11(13)7-12(10)14(3)4/h7,9-11,13H,5-6,8H2,1-4H3

InChI Key

ZLNXXORAQOJWRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1CC2CC1C=C2N(C)C

Origin of Product

United States

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